molecular formula C10H7ClN2O2 B2822744 4-Chloro-3-methyl-5-nitroquinoline CAS No. 134992-33-9

4-Chloro-3-methyl-5-nitroquinoline

Cat. No.: B2822744
CAS No.: 134992-33-9
M. Wt: 222.63
InChI Key: CDWKPDLJNIANPE-UHFFFAOYSA-N
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Description

4-Chloro-3-methyl-5-nitroquinoline is a research-use-only compound with the CAS No. 134992-33-9 . It has a molecular weight of 222.63 and a molecular formula of C10H7ClN2O2 .


Synthesis Analysis

Quinoline and its derivatives have been synthesized using various methods. Classical methods such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach have been used for the construction of the principal quinoline scaffold . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions are also useful for the construction and functionalization of this compound .


Molecular Structure Analysis

The molecular structure of this compound includes a benzene ring fused with a pyridine moiety, which is characteristic of quinoline compounds .


Chemical Reactions Analysis

Quinoline and its derivatives have been functionalized for biological and pharmaceutical activities . Various synthesis protocols have been reported in the literature for the construction of this scaffold . The metal nanoparticle-catalyzed reaction also serves as a potent and effective technique for the synthesis of quinoline with excellent atom efficiency .

Scientific Research Applications

  • Synthetic Methodologies and Chemical Interactions

    • 4-Chloro-3-methyl-5-nitroquinoline has been utilized in various synthetic processes. For instance, Zhao, Lei, and Guo (2017) describe its synthesis through steps like Cyclization, Nitrification, and Chlorination, emphasizing its applicability in large-scale pilot studies due to simple operations and mild reaction conditions (Zhao, Lei, & Guo, 2017).
    • Additionally, research by Dyablo et al. (2015) highlights its use in reactions involving methoxy groups, leading to products like 6-methoxy-N2,N2,N4,N4,N5,N5-hexamethylquinoline-2,4,5-triamine (Dyablo et al., 2015).
  • Potential in Prodrug Systems

    • Couch et al. (2008) explored the synthesis of 2-aryl-6-methyl-5-nitroquinoline derivatives as potential prodrug systems for bioreductive activation. This research underscores the potential pharmaceutical applications of such compounds in targeted drug delivery systems (Couch et al., 2008).
  • Crystal Structure Analysis

    • Ishida (2021) conducted a study to understand the crystal structures of hydrogen-bonded compounds of 4-methylquinoline with chloro- and nitro-substituted benzoic acids, providing insights into the molecular interactions and hydrogen bonding in such structures (Ishida, 2021).
  • Chemical Properties and Reactions

    • The work by Lei et al. (2015) on synthesizing key intermediates for PI3K/mTOR inhibitors using compounds like 4-chloro-3-nitroquinoline highlights its role in the development of novel inhibitors, demonstrating its significance in medicinal chemistry (Lei et al., 2015).
  • Mutagenic Studies

    • Downes et al. (2014) characterized the mutagenic spectrum of 4-Nitroquinoline 1-Oxide in Aspergillus nidulans, indicating the potential use of nitroquinoline derivatives in genetic and mutagenic studies (Downes et al., 2014).

Mechanism of Action

The mechanism of action of quinoline derivatives is diverse and depends on the specific derivative and its functional groups . Quinoline is a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry .

Future Directions

Quinoline and its derivatives continue to be an area of interest in medicinal chemistry research due to their versatile applications in the fields of industrial and synthetic organic chemistry . Future research may focus on synthesizing functionalized quinoline derivatives, including hybrids that have moieties with predetermined activities bound to the quinoline moiety . This could be of interest in synthesizing drug candidates with dual modes of action, overcoming toxicity, and resistance .

Properties

IUPAC Name

4-chloro-3-methyl-5-nitroquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClN2O2/c1-6-5-12-7-3-2-4-8(13(14)15)9(7)10(6)11/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDWKPDLJNIANPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C2C=CC=C(C2=C1Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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